

Pharmacological Profile of a Novel SUCNR1 Inhibitor: Sucnr1-IN-2

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Compound of Interest		
Compound Name:	Sucnr1-IN-2	
Cat. No.:	B12377795	Get Quote

This technical guide provides a comprehensive overview of the pharmacological profile of **Sucnr1-IN-2**, a novel antagonist of the Succinate Receptor 1 (SUCNR1). SUCNR1, formerly known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Extracellular succinate can act as a signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation, by activating SUCNR1. [2][3] This receptor is implicated in a variety of physiological and pathological processes, including hypertension, diabetes, inflammation, and angiogenesis, making it a compelling target for therapeutic intervention.[4][5]

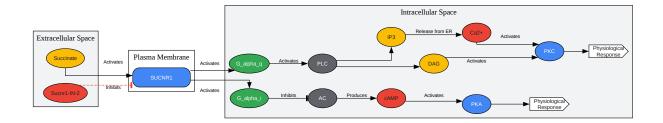
Mechanism of Action

Sucnr1-IN-2 is a competitive antagonist of the human SUCNR1. It binds to the receptor and blocks the downstream signaling induced by the endogenous ligand, succinate. SUCNR1 primarily couples to Gi and Gq proteins. Activation of the Gi pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels, while Gq activation results in an increase in intracellular calcium ([Ca2+]i) mobilization. **Sucnr1-IN-2** effectively inhibits both of these signaling cascades.

Signaling Pathway of SUCNR1

The following diagram illustrates the primary signaling pathways activated by succinate through SUCNR1, which are the targets of inhibition by **Sucnr1-IN-2**.





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Caption: SUCNR1 signaling pathways initiated by succinate and inhibited by Sucnr1-IN-2.

In Vitro Pharmacology

The in vitro pharmacological properties of **Sucnr1-IN-2** have been characterized through a series of biochemical and cell-based assays.

Binding Affinity

The binding affinity of **Sucnr1-IN-2** to human SUCNR1 was determined using a radioligand displacement assay.

Compound	Receptor	Ki (nM)
Sucnr1-IN-2	Human SUCNR1	15.2 ± 2.5

Functional Antagonism

The functional antagonist activity of **Sucnr1-IN-2** was assessed by its ability to inhibit succinate-induced signaling in cells recombinantly expressing human SUCNR1.



Assay	Cell Line	Agonist	Sucnr1-IN-2 IC50 (nM)
cAMP Assay	HEK293-hSUCNR1	Succinate (EC80)	25.8 ± 4.1

Assay	Cell Line	Agonist	Sucnr1-IN-2 IC50 (nM)
Calcium Flux Assay	CHO-hSUCNR1	Succinate (EC80)	31.5 ± 5.3

Experimental ProtocolsRadioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Sucnr1-IN-2 for the human SUCNR1.

Methodology:

- Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing human SUCNR1.
- Binding Reaction: Membranes were incubated with a fixed concentration of [3H]-succinate and increasing concentrations of **Sucnr1-IN-2** in a binding buffer.
- Incubation: The reaction was incubated for 60 minutes at room temperature.
- Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
- Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
- Data Analysis: The IC50 value was determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Assay

Objective: To measure the ability of **Sucnr1-IN-2** to inhibit succinate-mediated reduction of cAMP.



Methodology:

- Cell Culture: HEK293 cells stably expressing human SUCNR1 were plated in 96-well plates.
- Pre-treatment: Cells were pre-incubated with increasing concentrations of Sucnr1-IN-2 for 15 minutes.
- Stimulation: Cells were then stimulated with a fixed concentration of succinate (at its EC80) in the presence of forskolin for 30 minutes.
- Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
- Data Analysis: The IC50 value was determined from the concentration-response curve.

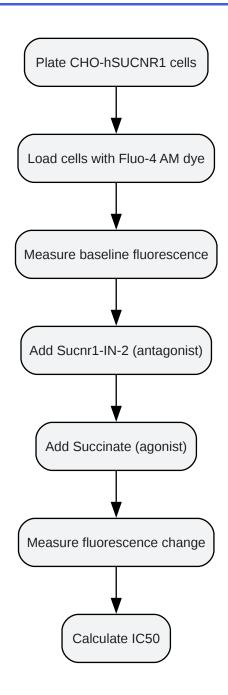
Calcium Flux Assay

Objective: To assess the inhibitory effect of **Sucnr1-IN-2** on succinate-induced intracellular calcium mobilization.

Methodology:

- Cell Culture: CHO cells stably expressing human SUCNR1 were plated in 96-well plates.
- Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
- Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was recorded before the addition of increasing concentrations of Sucnr1-IN-2.
- Agonist Stimulation: After a short pre-incubation with the antagonist, a fixed concentration of succinate (at its EC80) was added.
- Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium concentration, were monitored in real-time.
- Data Analysis: The IC50 value was calculated from the concentration-dependent inhibition of the calcium response.





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Caption: Experimental workflow for the in vitro calcium flux assay.

In Vivo Pharmacology

The in vivo efficacy of **Sucnr1-IN-2** was evaluated in a mouse model of diet-induced obesity, a condition where SUCNR1 has been shown to play a role in metabolic dysregulation.

Efficacy in a Model of Diet-Induced Obesity



Mice with diet-induced obesity exhibited impaired glucose tolerance. Treatment with **Sucnr1-IN-2** demonstrated a significant improvement in glucose handling.

Animal Model	Treatment	Dose	Effect on Glucose Tolerance (AUC)
Diet-Induced Obese Mice	Sucnr1-IN-2	30 mg/kg, p.o.	25% reduction vs. vehicle

Pharmacokinetics

The pharmacokinetic profile of **Sucnr1-IN-2** was determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose.

Parameter	IV (1 mg/kg)	PO (10 mg/kg)
T1/2 (h)	2.5	4.1
Cmax (ng/mL)	580	350
Tmax (h)	0.1	1.0
AUClast (h*ng/mL)	950	1850
Bioavailability (%)	-	39

Selectivity Profile

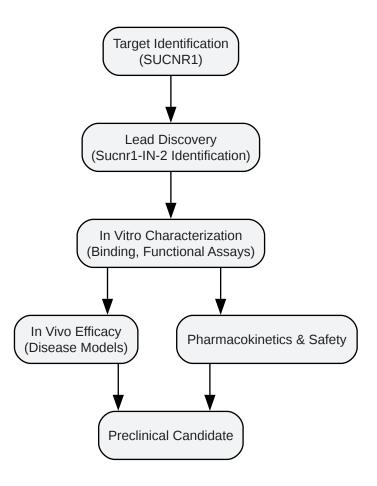
To assess the selectivity of **Sucnr1-IN-2**, the compound was screened against a panel of other GPCRs, ion channels, and enzymes at a concentration of 10 μ M. No significant off-target activity (>50% inhibition or activation) was observed, indicating a high degree of selectivity for SUCNR1.

Conclusion

Sucnr1-IN-2 is a potent and selective antagonist of the succinate receptor SUCNR1. It effectively blocks both Gi and Gq mediated signaling pathways in vitro. In vivo, **Sucnr1-IN-2** demonstrates efficacy in a disease-relevant model of metabolic dysfunction. The favorable



pharmacokinetic profile and high selectivity suggest that **Sucnr1-IN-2** is a promising candidate for further preclinical development for the treatment of metabolic and inflammatory diseases where SUCNR1 signaling is implicated.



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Caption: Logical flow of the preclinical development of **Sucnr1-IN-2**.

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